tert-Butyl 5-aminospiro[indoline-3,4'-piperidine]-1'-carboxylate
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Overview
Description
tert-Butyl 5-aminospiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic compound that features a unique structure combining an indoline and a piperidine ring. This compound is of significant interest in organic chemistry and drug discovery due to its potential biological activities and its role as a building block for more complex molecules .
Preparation Methods
The synthesis of tert-Butyl 5-aminospiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multiple steps. One efficient method includes the following steps :
Synthesis of the substituted oxindole: This can be achieved through Lewis acid-catalyzed cyclization of α-haloacetanilides, although this method may yield low results due to the strongly acidic conditions.
Formation of the spirocyclic structure: This involves the cyclization of ethyl 2-oxindoline-5-carboxylate and subsequent demethylation of the resulting spirocyclic oxindole.
Final product formation: The target compound is obtained through a series of reactions including dianion alkylation and cyclization, followed by demethylation.
Chemical Reactions Analysis
tert-Butyl 5-aminospiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups on the compound, potentially altering its biological activity.
Substitution Reactions: Common reagents for these reactions include halogens and nucleophiles, which can replace specific atoms or groups within the molecule.
Cyclization Reactions: These are crucial for forming the spirocyclic structure, often involving catalysts and specific reaction conditions.
Scientific Research Applications
tert-Butyl 5-aminospiro[indoline-3,4’-piperidine]-1’-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying protein-ligand interactions.
Mechanism of Action
The mechanism of action of tert-Butyl 5-aminospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites on proteins, potentially inhibiting or activating their function. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
tert-Butyl 5-aminospiro[indoline-3,4’-piperidine]-1’-carboxylate can be compared with other spirocyclic compounds such as:
Spiro[indole-[4H]pyrazolo[3,4-b]quinoline]: Known for its bioactivity against cancer cells.
Spiro[indoline pyrazolo[3,4-b]pyridine]carbonitrile: Used in drug design for its antimicrobial properties.
tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole: Noted for its antiviral and cytotoxic activities.
These comparisons highlight the unique structural features and biological activities of tert-Butyl 5-aminospiro[indoline-3,4’-piperidine]-1’-carboxylate, making it a valuable compound in various fields of research.
Properties
CAS No. |
1260897-95-7 |
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Molecular Formula |
C17H25N3O2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
tert-butyl 5-aminospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C17H25N3O2/c1-16(2,3)22-15(21)20-8-6-17(7-9-20)11-19-14-5-4-12(18)10-13(14)17/h4-5,10,19H,6-9,11,18H2,1-3H3 |
InChI Key |
HDYJSASLRQOJLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=C(C=C3)N |
Origin of Product |
United States |
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